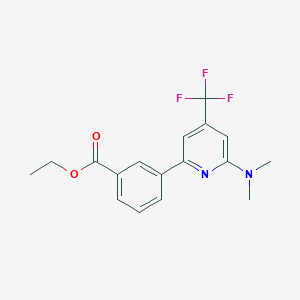
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester
説明
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18F3N3O
- Molecular Weight : 335.34 g/mol
- CAS Number : 1311278-48-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist for specific receptors, influencing pathways related to inflammation and pain modulation. The compound's structure, featuring a pyridine ring with a dimethylamino group and trifluoromethyl substitution, suggests potential interactions with neurotransmitter pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives have been reported as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
- The compound's mechanism is believed to involve the inhibition of protein synthesis and disruption of cell wall integrity, similar to established antibiotics .
Anti-inflammatory Properties
Research on related compounds has demonstrated anti-inflammatory effects, particularly through the inhibition of prostaglandin E2 (PGE2) synthesis. For example:
- A derivative showed an IC50 of 123 nM for PGE2-induced TNFα reduction in human blood assays, indicating strong anti-inflammatory potential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus):
- Results : The compound exhibited a biofilm inhibition concentration (MBIC) range from 62.216 to 124.432 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, a structurally similar compound demonstrated significant efficacy in reducing inflammation:
- Results : The compound outperformed traditional NSAIDs like diclofenac in reducing inflammatory markers in vivo, suggesting a promising profile for treating inflammatory diseases .
Data Table: Comparative Biological Activity
| Compound Name | MIC (μg/mL) | IC50 (nM) | Target |
|---|---|---|---|
| This compound | 15.625 | 123 | Gram-positive bacteria |
| Related Pyridine Derivative | <10 | - | PGE2 synthesis |
| Ciprofloxacin | 0.381 | - | Gram-positive bacteria |
| Diclofenac | - | - | Inflammatory markers |
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its role in developing novel pharmaceuticals. Its structure, featuring a trifluoromethyl group and a dimethylamino moiety, contributes to its biological activity by enhancing lipophilicity and bioavailability.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including those similar to 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester, exhibit potent inhibition of key enzymes involved in cancer progression, such as PI3K and mTOR pathways. These pathways are crucial for cell growth and proliferation, making them targets for cancer therapy .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. The trifluoromethyl group is known to enhance the antibacterial efficacy of compounds by altering their interaction with bacterial membranes.
Data Table: Antimicrobial Efficacy
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes findings from various studies that highlight the compound's potential as an antimicrobial agent.
Neurological Studies
The dimethylamino group in the compound suggests potential applications in neurological research, particularly concerning neuroprotective effects and neurotransmitter modulation.
Case Study : A recent investigation into the effects of similar compounds on neurodegenerative diseases revealed that they can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like Alzheimer's disease .
特性
IUPAC Name |
ethyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-6-11(8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKNTQVAYRVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















